Semicarbazide, 1-acetyl-4-(1-naphthyl)-
Description
Structural Characterization and Molecular Properties
Crystallographic Analysis and X-ray Diffraction Studies
While direct X-ray crystallography data for 1-acetyl-4-(1-naphthyl)semicarbazide are limited, insights can be drawn from analogous compounds.
Molecular Geometry and Intermolecular Interactions
In related semicarbazides and urea derivatives, crystallographic studies reveal:
- Planar urea backbone : The C=O and C=N groups adopt a coplanar arrangement due to conjugation.
- Hydrogen bonding networks : Intramolecular O–H···N and intermolecular N–H···O bonds stabilize the crystal lattice. For example, in hydrazine-1-carbothioamides, N–H···O interactions form chains or sheets.
- Dihedral angles : The angle between the naphthyl ring and the urea moiety is critical. In analogous naphthyl-substituted compounds, dihedral angles of ~6° between aromatic systems are observed.
Table 1. Comparative bond lengths and angles in semicarbazide derivatives.
| Bond/Interaction | Length (Å) | Angle (°) | Reference Compound |
|---|---|---|---|
| C=O | 1.275 | – | 4-Chloro-N'-(2-hydroxy-1-naphthylidene)benzohydrazide |
| C=N | 1.275 | – | (E,E)-1-(2-Hydroxyimino-1-phenylethylidene)semicarbazide |
| N–H···O (intermolecular) | 1.80–2.10 | 160–170 | Hydrazine-1-carbothioamides |
| Dihedral angle (naphthyl-urea) | – | ~6.0 | 4-Chloro-N'-(2-hydroxy-1-naphthylidene)benzohydrazide |
Properties
CAS No. |
17643-71-9 |
|---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
1-acetamido-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C13H13N3O2/c1-9(17)15-16-13(18)14-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H,15,17)(H2,14,16,18) |
InChI Key |
LZPKAUXWYGSJPF-UHFFFAOYSA-N |
SMILES |
CC(=O)NNC(=O)NC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CC(=O)NNC(=O)NC1=CC=CC2=CC=CC=C21 |
Other CAS No. |
17643-71-9 |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Semicarbazide derivatives have been shown to exhibit significant antimicrobial activities. Research indicates that semicarbazide and its thiosemicarbazide derivatives possess antibacterial, antifungal, and antiviral properties. For instance, specific derivatives have been tested against pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at low concentrations .
Anticancer Activity
The compound has potential anticancer properties, with studies indicating that semicarbazide derivatives can inhibit cancer cell proliferation. The mechanisms involve the induction of apoptosis in cancer cells and the inhibition of tumor growth . Thiosemicarbazide derivatives have also shown promise in targeting various cancer types through metal complexation strategies, enhancing their therapeutic efficacy .
Antioxidant Properties
Recent studies have explored the synthesis of multifunctional antioxidants by incorporating butylated hydroxytoluene (BHT) into semicarbazide frameworks. These compounds exhibit superior antioxidant activity compared to traditional antioxidants, making them suitable for applications in food preservation and cosmetic formulations .
Lubricant Additives
Semicarbazide derivatives have been evaluated as potential additives in synthetic lubricating oils due to their excellent antioxidant properties. Research shows that these compounds can improve oxidative stability and lubricity, which are critical for enhancing the performance of lubricants under extreme conditions .
Energy Transfer Systems
The fluorescence properties of semicarbazide make it a candidate for studies related to energy transfer systems. Its ability to act as a spectroscopic ruler allows researchers to explore its applications in photonics and materials science .
Synthesis and Characterization
The synthesis of semicarbazide derivatives typically involves the reaction of hydrazine with various carbonyl compounds, leading to the formation of semicarbazones. Characterization techniques such as NMR, FTIR, and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
Case Studies
Comparison with Similar Compounds
Structural and Physicochemical Properties
The 1-acetyl-4-aryl semicarbazide scaffold is highly tunable, with substituents significantly influencing properties such as solubility, stability, and reactivity. Key analogs include:
- Aromatic vs. Polar Substituents : The 1-naphthyl group in the target compound contributes to hydrophobic interactions, whereas analogs with methoxycarbonyl or chloro-methoxy groups (e.g., ) introduce polar and electron-withdrawing effects, impacting solubility and binding affinities.
- Molecular Weight and LogP : The bis(methoxycarbonyl)phenyl analog (MW 309.27, logP 0.1) is more polar than the naphthyl derivative, which likely has a higher logP due to aromatic bulk.
Comparison :
- The naphthyl derivative likely requires naphthyl-substituted isocyanates, while analogs with methoxycarbonyl or chloro groups use corresponding aryl isocyanates.
- Reaction conditions (e.g., reflux in acetic acid/ammonium acetate) are consistent across analogs .
Antibacterial and Enzyme Modulation
- Thiosemicarbazides : Derivatives like 1-(3-hydroxy-2-naphthoyl)-4-substituted thiosemicarbazides exhibit antibacterial activity .
- AChE Inhibition: Semicarbazide exposure in A.
- Gene Regulation : Semicarbazide modulates alcA gene expression in fungal systems, indicating biochemical interactivity .
Comparison :
- Toxicity profiles vary: Parent semicarbazide is moderately toxic (rat LC50 123 mg/kg) , but substituents like acetyl and naphthyl could mitigate or exacerbate effects.
Comparison :
- The 1-naphthyl group’s aromaticity could enhance adsorption for specific pollutants, but this remains untested.
- Industrial uses may depend on thermal stability, where acetyl-naphthyl derivatives might outperform smaller analogs.
Preparation Methods
Classical Acetylation of 4-(1-Naphthyl)Semicarbazide
The most widely documented method for synthesizing 1-acetyl-4-(1-naphthyl)semicarbazide involves direct acetylation of 4-(1-naphthyl)semicarbazide using acetic anhydride. This approach, described in detail by spectroscopic studies, proceeds via nucleophilic acyl substitution.
Reaction Conditions and Workup
The reaction is conducted under anhydrous conditions, where 4-(1-naphthyl)semicarbazide is treated with excess acetic anhydride at ambient temperature. Thin-layer chromatography (TLC) confirms reaction completion within minutes, highlighting the efficiency of this method. Post-reaction, the mixture is evaporated under reduced pressure to yield an oily residue, which is subsequently recrystallized from a 1:1 ethyl acetate-acetonitrile solvent system. This step produces colorless crystalline leaves with a decomposition temperature exceeding 230°C.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | Not explicitly reported | |
| Purity | >95% (elemental analysis) | |
| Recrystallization Solvent | Ethyl acetate-acetonitrile (1:1) |
Elemental analysis validates the product’s composition, with observed values (C: 64.10%, H: 5.21%, N: 17.26%) aligning closely with theoretical calculations (C: 64.19%, H: 5.38%, N: 17.27%).
Catalytic Acetylation Using Solid Acid Catalysts
Recent advances in heterogeneous catalysis have explored the use of zeolites and modified aluminosilicates for acyl transfer reactions. While these methods are predominantly applied to Friedel-Crafts acylations (e.g., anisole acetylation), their principles are transferable to semicarbazide derivatives.
Mechanism and Catalyst Selection
Solid acid catalysts such as H-Y zeolites and hierarchical MFI/BEA frameworks facilitate acylation via Lewis acid-mediated activation of acetic anhydride. The electrophilic acylium ion ($$ \text{CH}_3\text{CO}^+ $$) generated on the catalyst surface reacts with the primary amine of 4-(1-naphthyl)semicarbazide, bypassing solvent dependence and enabling regioselective acetylation.
Comparative Catalyst Performance:
| Catalyst | Acid Site Density (μmol/g) | Selectivity | Stability | Source |
|---|---|---|---|---|
| H-Y Zeolite (SiO₂/Al₂O₃=15) | 291 (Brønsted), 542 (Lewis) | >98% | Moderate | |
| Nano-sized Beta Zeolite | 220 (Brønsted) | >95% | High |
Catalyst deactivation, often caused by product adsorption or leaching of active sites, is mitigated using nanocrystalline zeolites with optimized pore architectures.
Spectroscopic Characterization and Validation
Applications and Derivative Synthesis
1-Acetyl-4-(1-naphthyl)semicarbazide serves as a precursor for fluorescent probes and enzyme inhibitors. Its naphthyl moiety enables π-π stacking interactions in supramolecular assemblies, while the acetyl group enhances metabolic stability. Derivatives synthesized via further functionalization (e.g., sulfonation, halogenation) exhibit tailored photophysical properties for optoelectronic applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-acetyl-4-(1-naphthyl)semicarbazide, and what key reaction conditions must be controlled?
- Methodology : Synthesis typically involves condensation reactions between 1-naphthyl isocyanate and acetyl hydrazine derivatives under anhydrous conditions. For example, in the preparation of analogous semicarbazides, refluxing in ethanol or acetonitrile at 60–80°C for 6–12 hours yields optimal results . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product from byproducts like unreacted hydrazides. Reaction progress should be monitored using TLC (Rf ≈ 0.5 in ethyl acetate) .
Q. Which spectroscopic techniques are most effective for characterizing 1-acetyl-4-(1-naphthyl)semicarbazide?
- Methodology :
- FT-IR : Confirm the presence of carbonyl (C=O, ~1650–1700 cm⁻¹) and semicarbazide NH stretches (~3200–3350 cm⁻¹) .
- NMR : ¹H NMR (DMSO-d₆) should show aromatic protons (δ 7.2–8.5 ppm) and acetyl methyl groups (δ 2.1–2.3 ppm). ¹³C NMR resolves the carbonyl carbon at ~165–170 ppm .
- Mass Spectrometry : ESI-MS in positive ion mode typically displays [M+H]⁺ peaks matching theoretical molecular weights .
Q. What analytical methods are recommended for quantifying semicarbazide derivatives in biological or environmental samples?
- Methodology : Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard. For example, a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (gradient elution) achieves detection limits of 0.1–0.5 µg/kg in shellfish . Sample pretreatment often involves solid-phase extraction (SPE) to remove matrix interference .
Advanced Research Questions
Q. How do pH and temperature influence the stability and unintended formation of semicarbazide derivatives in complex matrices (e.g., food products)?
- Methodology : Studies on poultry processing show semicarbazide forms at pH 9–13 but not at pH 4–8 . Researchers should design buffered model systems (e.g., phosphate or carbonate buffers) and use kinetic assays (HPLC monitoring) to track degradation or formation rates. For thermal stability, conduct accelerated aging experiments (40–80°C) and analyze Arrhenius plots to predict shelf-life .
Q. What experimental strategies resolve contradictions in semicarbazide’s role as a microbiological assay antagonist?
- Methodology : Semicarbazide can antagonize aminoglycosides (e.g., streptomycin) at 2.0–4.0 µg/mL but has negligible effects on penicillins or rifampin . To address discrepancies:
- Replicate assays using standardized bacterial strains (e.g., Bacillus subtilis ATCC 6633).
- Control for semicarbazide purity (HPLC ≥98%) and pre-incubation time (30–60 minutes) .
- Use isobolographic analysis to quantify synergistic/antagonistic interactions .
Q. How can computational methods (e.g., DFT) predict the reactivity and biological interactions of 1-acetyl-4-(1-naphthyl)semicarbazide?
- Methodology : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level optimizes molecular geometry and calculates frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites . Molecular docking (AutoDock Vina) into target proteins (e.g., cytochrome P450) identifies binding affinities and interaction motifs .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing semicarbazide’s dose-response effects in antimicrobial assays?
- Methodology : Use nonlinear regression (GraphPad Prism) to fit log-dose vs. inhibition curves (IC₅₀ calculations). For bioaccumulation studies (e.g., in shellfish), apply linear regression to correlate shell length with semicarbazide content (BAF values) . Report confidence intervals (95%) and use ANOVA for multi-group comparisons .
Q. How can researchers mitigate variability in semicarbazide quantification across laboratories?
- Methodology : Adopt validated protocols from the AOAC or ISO for sample preparation and instrument calibration. Participate in inter-laboratory proficiency testing and use certified reference materials (e.g., semicarbazide hydrochloride, Sigma-Aldrich) .
Safety and Toxicity
Q. What safety protocols are essential when handling 1-acetyl-4-(1-naphthyl)semicarbazide in laboratory settings?
- Methodology : Use fume hoods for synthesis steps due to potential respiratory irritancy. Wear nitrile gloves and PPE to prevent dermal exposure. Store the compound in amber vials at –20°C to prevent degradation. Toxicity screening (e.g., Ames test) is advised, as animal studies indicate weak carcinogenic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
